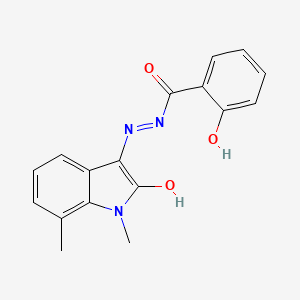
3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide, also known as MMBTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and biotechnology. MMBTA is a member of the benzothiadiazole family of compounds, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide is not fully understood, but studies have suggested that it targets multiple pathways in cells. 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival. 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide also activates the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide has low toxicity and is well-tolerated in animal models. 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses. 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide is its versatility in its potential applications. 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide has shown promise in the fields of pharmaceuticals, materials science, and biotechnology. Another advantage is its low toxicity and high selectivity for cancer cells and viruses.
One limitation of 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide is its limited solubility in water, which can make it difficult to use in certain experiments. Another limitation is the lack of understanding of its mechanism of action, which makes it challenging to optimize its use in various applications.
Orientations Futures
There are several future directions for the research and development of 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide. One direction is to further explore its potential as an anticancer agent. Studies could focus on optimizing its use in combination with other chemotherapeutic agents or developing formulations that increase its solubility in water.
Another direction is to explore its potential in the field of materials science. Studies could focus on developing new fluorescent polymers or dendrimers that incorporate 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide as a building block.
In conclusion, 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide is a synthetic compound with potential applications in various fields, including pharmaceuticals, materials science, and biotechnology. Its mechanism of action is not fully understood, but studies have suggested that it targets multiple pathways in cells. 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide has low toxicity and has shown promising results as an anticancer agent and antiviral agent. There are several future directions for the research and development of 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide, including exploring its potential as an anticancer agent and developing new materials that incorporate 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide as a building block.
Méthodes De Synthèse
3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide can be synthesized through a simple one-pot reaction between 4-methoxyphenyl isothiocyanate and 5-methyl-2,1,3-benzothiadiazol-4-amine in the presence of a base such as triethylamine. The reaction yields a yellow crystalline product, which can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide has shown promising results as a potent anticancer agent. Studies have shown that 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the NF-κB pathway. 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide has also been shown to have antiviral properties, inhibiting the replication of dengue virus and herpes simplex virus type 1.
In the field of materials science, 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide has been used as a building block for the synthesis of fluorescent polymers and dendrimers. These materials have potential applications in sensing and imaging technologies.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-3-9-14-17(20-23-19-14)16(11)18-15(21)10-6-12-4-7-13(22-2)8-5-12/h3-10H,1-2H3,(H,18,21)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBKSRTZKRUEAC-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C=CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)/C=C/C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


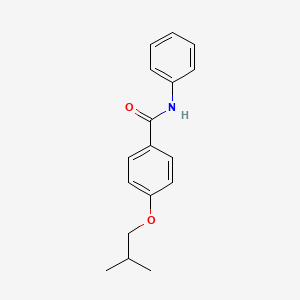
![1-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5771518.png)
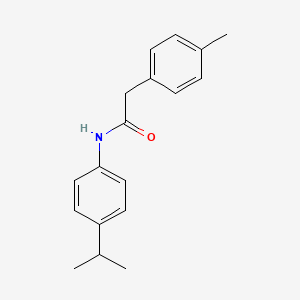

![3-[4-(diethylamino)benzylidene]-5-phenyl-2(3H)-furanone](/img/structure/B5771561.png)
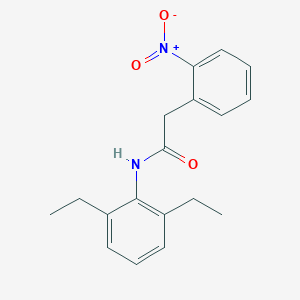
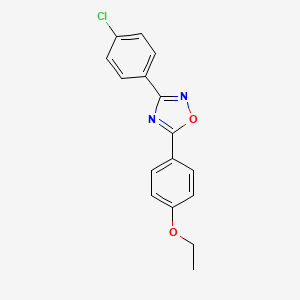
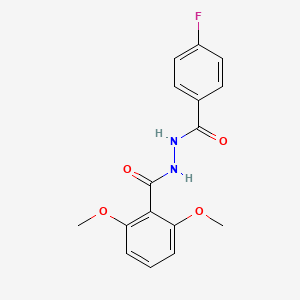
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5771577.png)
![4-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5771583.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5771591.png)
![N-ethyl-2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5771599.png)
